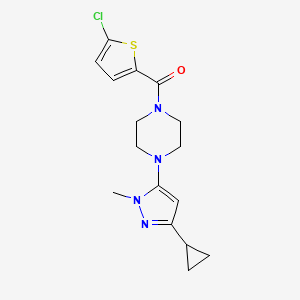

(5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4OS/c1-19-15(10-12(18-19)11-2-3-11)20-6-8-21(9-7-20)16(22)13-4-5-14(17)23-13/h4-5,10-11H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSRRVUVHZOPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with cyclopropyl ketone and hydrazine hydrate, the pyrazole ring can be synthesized through a condensation reaction.

Chlorothiophene Derivative Preparation: The chlorothiophene moiety can be prepared by chlorination of thiophene using reagents like sulfuryl chloride.

Piperazine Derivative Synthesis: The piperazine ring can be synthesized from ethylenediamine and dihaloalkanes under basic conditions.

Coupling Reactions: The final step involves coupling the pyrazole, chlorothiophene, and piperazine derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The chlorine atom in the thiophene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. The presence of multiple heterocyclic rings suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. The combination of pyrazole and piperazine rings is often found in compounds with anti-inflammatory, analgesic, and antipsychotic activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the compound.

Mechanism of Action

The mechanism of action of (5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can act as a ligand for various enzymes, potentially inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

- The target compound’s chlorine atom enhances lipophilicity and metabolic stability compared to the polar amino/cyano groups in 7a/7b .

- The piperazine ring may improve solubility and bioavailability, a feature absent in 7a/7b.

Pyrazole-Containing Agrochemicals

Pyrazole derivatives are prevalent in agrochemicals, as seen in the Pesticide Chemicals Glossary:

- Pyrazoxyfen: 2-((4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone .

- Ipconazole: 2-((4-Chlorophenyl)methyl)-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol .

| Feature | Target Compound | Pyrazoxyfen | Ipconazole |

|---|---|---|---|

| Core Structure | Methanone | Benzoyl-pyrazole | Triazole-cyclopentanol |

| Halogen Substituent | 5-Chloro (thiophene) | 2,4-Dichloro (benzoyl) | 4-Chloro (phenyl) |

| Heterocyclic Moieties | Thiophene, pyrazole, piperazine | Pyrazole | Triazole, cyclopentanol |

| Application | Not reported | Herbicide | Fungicide |

Key Insights :

- The target compound’s piperazine-thiophene scaffold is unique compared to classical agrochemical pyrazoles (e.g., pyrazoxyfen’s benzoyl-pyrazole core) .

- Chlorine positioning (thiophene vs. benzoyl/phenyl) may influence target specificity and resistance profiles.

Chlorinated Heterocycles in Drug Design

Chlorinated heterocycles are common in bioactive compounds. For instance:

| Feature | Target Compound | Compound 1 |

|---|---|---|

| Chlorine Position | 5-Chloro (thiophene) | 4-Chloro (phenyl) |

| Heterocyclic Core | Methanone with piperazine | Ethane-1-one with pyrazole |

| Biological Relevance | Not reported | Part of a pseudo natural product library |

Key Differences :

- The piperazine ring in the target compound may enhance interaction with biological targets (e.g., enzymes, receptors) compared to Compound 1’s simpler ethanone structure .

Discussion of Substituent Effects

- Chlorine vs. Polar Groups: The 5-chloro substituent on thiophene likely increases membrane permeability compared to amino/cyano groups in 7a/7b .

- Cyclopropyl Group : This substituent on pyrazole may reduce metabolic degradation compared to methyl or ethyl groups in analogs like ipconazole .

Biological Activity

The compound (5-chlorothiophen-2-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of its pharmacological applications. This article will explore the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a chlorine atom and a piperazine moiety linked to a cyclopropyl-pyrazole group. Its molecular formula is , indicating a complex structure conducive to diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes and receptors involved in disease processes.

- Inhibition of Protein Targets : The compound has shown potential as an inhibitor of certain kinases, which are crucial in signaling pathways related to cancer and other diseases. For instance, studies have identified similar compounds that target the Murine Double Minute 2 (MDM2) protein, a negative regulator of the tumor suppressor p53, enhancing its activity and promoting apoptosis in cancer cells .

- Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, including serotonin and dopamine receptors, which could influence neuropharmacological outcomes .

Antiproliferative Activity

A significant aspect of the compound's biological profile is its antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values in the low micromolar range, indicating potent growth inhibition:

These values suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Case Studies

- MDM2 Inhibition : In a study focusing on MDM2 inhibitors, a closely related compound demonstrated significant tumor regression in xenograft models when administered at doses of 100 mg/kg . This highlights the potential for similar compounds to induce therapeutic effects through modulation of p53 pathways.

- Neuropharmacological Effects : Research into piperazine-containing compounds has shown promising results in modulating serotonin receptor activity, which could lead to applications in treating anxiety and depression disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Preliminary data suggest good oral bioavailability, making it suitable for oral formulations.

- Metabolism : The compound undergoes hepatic metabolism, with studies indicating that modifications can enhance metabolic stability.

- Toxicity : Toxicological assessments are necessary to determine safety profiles; however, initial studies suggest low toxicity at therapeutic doses.

Q & A

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated during synthesis?

- Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution .

- Microwave irradiation : Enhances regioselectivity in cyclopropane-pyrazole coupling (e.g., 80% yield vs. 50% conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.